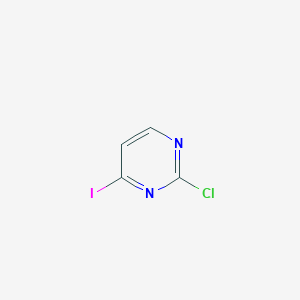

2-Chloro-4-iodopyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-iodopyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-4-7-2-1-3(6)8-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPQDJJEZFCJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395082-55-0 | |

| Record name | 2-chloro-4-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-iodopyrimidine for Researchers and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of halogenated heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyrimidine scaffolds hold a place of distinction due to their prevalence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of 2-Chloro-4-iodopyrimidine, a versatile, yet not extensively documented, intermediate. Drawing upon available data and analogous structures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize this reagent in their synthetic endeavors. We will delve into its core properties, safety considerations, synthetic utility, and characterization, providing a holistic perspective grounded in scientific integrity.

Core Identification and Physicochemical Properties

This compound is a di-halogenated pyrimidine with the chemical formula C₄H₂ClIN₂. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and an iodine atom at the 4-position. This substitution pattern imparts differential reactivity to the two halogen atoms, a feature that is highly advantageous in sequential, site-selective cross-coupling reactions.

Identifier:

-

CAS Number: 395082-55-0

A summary of its key physicochemical properties is presented below. It is important to note that some of the available data for this compound is based on computational predictions. For a practical reference, a comparison with the more thoroughly characterized analogous compound, 2-chloro-4-iodopyridine, is also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂ClIN₂ | - |

| Molecular Weight | 240.43 g/mol | - |

| Appearance | White to yellow solid (predicted) | - |

| Melting Point | 111.3-112.4 °C | Predicted |

| Boiling Point | 317.8 ± 15.0 °C at 760 mmHg | Predicted |

| Density | 2.187 ± 0.06 g/cm³ | Predicted |

| pKa | -2.88 ± 0.20 | Predicted |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon), protected from light | Commercial Supplier |

Table 2: Physicochemical Properties of the Analogous Compound, 2-Chloro-4-iodopyridine (CAS: 153034-86-7)

| Property | Value | Source |

| Molecular Formula | C₅H₃ClIN | - |

| Molecular Weight | 239.44 g/mol | - |

| Appearance | White to light yellow powder/crystals | Experimental |

| Melting Point | 42-43 °C | Experimental |

| Solubility | Chloroform, Ethyl Acetate | Experimental |

| Storage | Room temperature, keep in a dark, dry, and sealed place | Commercial Supplier |

The significant difference in the predicted melting point of this compound compared to the experimentally determined melting point of its pyridine analog highlights the importance of experimental verification of physical properties.

Safety, Handling, and Storage

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile of the structurally similar 2-chloro-4-iodopyridine provides a strong basis for recommended handling procedures. Given the presence of reactive halogen atoms and the aromatic nitrogen-containing ring, caution is advised.

Hazard Identification (based on 2-chloro-4-iodopyridine):

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Storage and Stability:

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. As indicated by suppliers, storage at 2-8°C under an inert atmosphere is recommended for this compound.

Synthesis and Reactivity

Synthesis of Halogenated Pyrimidines

The synthesis of halogenated pyrimidines often involves the functionalization of a pre-existing pyrimidine core. While a specific, high-yield synthesis for this compound is not detailed in readily available literature, general methods for the preparation of such compounds can be inferred. A common strategy involves the conversion of hydroxyl or amino groups to halogens. For instance, 2,4-dihydroxypyrimidine (uracil) can be a starting point, which can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine. Subsequent selective iodination or a halogen exchange reaction could potentially yield the target molecule.

A plausible synthetic route could involve the Sandmeyer-type reaction on an appropriately substituted aminopyrimidine. Another approach is the halogenation of a pyrimidine ring, where the regioselectivity is governed by the existing substituents.

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from the differential reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom a better leaving group in nucleophilic aromatic substitution reactions and more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions.

This differential reactivity is the cornerstone of its application as a versatile building block, allowing for sequential and site-selective functionalization. The iodine at the C4 position can be selectively reacted, leaving the chlorine at the C2 position intact for a subsequent transformation.

Key Reactions:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be selectively coupled with boronic acids or their esters at the C4 position.[1] The reaction typically proceeds under milder conditions for the C-I bond compared to the C-Cl bond.[2]

Caption: Suzuki-Miyaura coupling of this compound.

-

Stille Coupling: Similar to the Suzuki coupling, the Stille reaction utilizes organostannanes as the coupling partners and is also palladium-catalyzed. This provides an alternative method for introducing various organic substituents at the C4 position.

-

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst. The high reactivity of the C-I bond makes the C4 position the preferred site for this transformation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. While typically more challenging with chloro-heteroarenes, the C-I bond at the C4 position would be more amenable to amination reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. The relative reactivity of the halogens in SNAr reactions on pyrimidines can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the C-I bond is more reactive towards nucleophilic attack than the C-Cl bond.

The chlorine atom at the C2 position, being more resilient to the conditions used for coupling at the C4 position, can be targeted in a subsequent reaction step, often under more forcing conditions. This allows for the synthesis of di-substituted pyrimidines with different functionalities at the 2 and 4 positions.

Characterization and Spectroscopic Data

While specific, published spectroscopic data for this compound is scarce, commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request. For illustrative purposes, the expected spectroscopic features can be inferred from its structure and by comparison with its pyridine analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants would be characteristic of the pyrimidine ring system and influenced by the electron-withdrawing effects of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would show four signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons attached to the halogens (C2 and C4) would exhibit chemical shifts significantly influenced by the electronegativity and size of the attached halogen.

For comparison, the reported ¹H NMR data for 2-chloro-4-iodopyridine (in CDCl₃) shows:

-

δ 8.07 (d, J = 5.3 Hz, 1H)

-

δ 7.76 (d, J = 1.1 Hz, 1H)

-

δ 7.59 (dd, J = 5.0, 1.1 Hz, 1H)

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) at m/z 240. The isotopic pattern would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of iodine and/or chlorine atoms, as well as cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyrimidine ring, and C-Cl and C-I stretching vibrations in the fingerprint region.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents. The pyrimidine scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design.

This compound serves as a key intermediate in the synthesis of such pharmacologically active molecules. Its di-halogenated nature allows for the construction of complex, multi-substituted pyrimidine cores through sequential cross-coupling reactions. This enables the exploration of chemical space around the pyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

For example, the ability to introduce an aryl or heteroaryl group at the C4 position via a Suzuki coupling, followed by amination at the C2 position, is a common strategy in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its key advantage lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the pyrimidine core. While detailed experimental data for this specific compound is not as abundant as for some of its analogues, its synthetic potential can be confidently inferred from the well-established chemistry of halogenated pyrimidines and pyridines. By understanding its properties, handling requirements, and reactivity, researchers can effectively leverage this compound to construct novel and complex molecules with potential therapeutic applications. As with any less-characterized reagent, it is imperative for researchers to perform their own analytical characterization and small-scale trial reactions to validate its suitability for their specific synthetic routes.

References

-

Luo, W., & Li, J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(16), 5539–5542. [Link]

-

Wallace, D. J., & Chen, C. (2002). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 43(37), 6987-6990. [Link]

Sources

2-Chloro-4-iodopyrimidine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-iodopyrimidine

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a versatile building block, particularly in the construction of complex molecular architectures through cross-coupling reactions, makes a thorough understanding of its physicochemical properties essential for its effective application.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable framework for handling and utilizing this important synthetic intermediate.

Core Physicochemical Properties

A foundational understanding of this compound begins with its basic physicochemical properties, which dictate its behavior in various experimental settings. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 395082-55-0 | [3][4] |

| Molecular Formula | C₄H₂ClIN₂ | [3][4] |

| Molecular Weight | 240.43 g/mol | [3][4] |

| Appearance | White to yellow solid/crystal | [4] |

| Melting Point | 111.3-112.4 °C | [4] |

| pKa (Predicted) | -2.88 ± 0.20 | [4] |

| Boiling Point (Predicted) | 317.8 ± 15.0 °C | [4] |

| Density (Predicted) | 2.187 ± 0.06 g/cm³ | [4] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, formulation, and biological assays. The dual halogen substitution on the pyrimidine ring influences its polarity and, consequently, its solubility in various solvent systems.

Qualitative Solubility Assessment

Qualitative data from chemical suppliers indicate the general solubility of this compound in common laboratory solvents. This information is crucial for initial experimental design, such as choosing appropriate solvents for reactions or purification.

| Solvent | Solubility |

| Methanol | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

This table is compiled from data across multiple sources, including TCI Chemicals and ChemicalBook, which list solubility in these common organic solvents.[5]

Quantitative Solubility Determination: An Experimental Protocol

While qualitative data is useful, quantitative solubility data is often required for applications such as crystallography, formulation development, and kinetic studies. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined, typically by UV-Vis spectroscopy or HPLC.

Step-by-Step Methodology:

-

Preparation: Add an excess of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO, THF). An excess is confirmed by the presence of undissolved solid.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Stability Profile

Understanding the stability of this compound under various environmental stresses is paramount for ensuring its integrity during storage, handling, and in reaction mixtures. Key factors influencing its stability include temperature, pH, and light.

General Handling and Storage Recommendations

Based on supplier safety data sheets, this compound has known sensitivities.[5][6] Proper storage is essential to maintain its purity and prevent degradation.

-

Temperature: Store refrigerated, typically between 0-10°C.

-

Atmosphere: Store under an inert gas (e.g., nitrogen or argon) as the compound is noted to be air-sensitive.[6]

-

Light: The compound is light-sensitive; store in amber vials or in a dark place.[5][6]

Hydrolytic Stability (pH Dependence)

The presence of two halogen atoms on the electron-deficient pyrimidine ring makes the compound susceptible to nucleophilic substitution, particularly by water (hydrolysis). This degradation is often pH-dependent. While specific studies on this compound are not publicly available, related compounds like 2-chloro-2'-deoxyadenosine show markedly increased decomposition at acidic pH.[7]

Proposed Degradation: At acidic or basic pH, the chloro and iodo groups can be displaced by hydroxide ions to form the corresponding hydroxypyrimidines. The C-Cl bond is generally stronger than the C-I bond, suggesting the iodo group may be more labile.

Experimental Protocol for pH Stability Assessment:

-

Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare stock solutions of this compound in an organic solvent miscible with water (e.g., acetonitrile). Spike a small volume of the stock solution into each buffer to a final concentration suitable for HPLC analysis, ensuring the organic solvent percentage is low (<5%) to minimize its effect.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C). Protect samples from light.

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

-

HPLC Analysis: Directly inject the aliquots into a reverse-phase HPLC system with a UV detector. Monitor the peak area of the parent compound (this compound). The appearance of new peaks would indicate degradation products.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This data can be used to determine the degradation rate constant and half-life at each pH.

Workflow for pH Stability Study

Caption: Plausible hydrolytic degradation pathways.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized when its solubility and stability are well understood. This guide has provided a comprehensive framework for characterizing these critical properties. The qualitative solubility in solvents like methanol, chloroform, and ethyl acetate provides a starting point for experimental design. The compound's sensitivity to light, air, and heat necessitates careful storage under refrigerated, inert, and dark conditions. [5]The provided protocols for quantitative solubility determination, pH stability analysis, and photostability testing offer a systematic, scientifically rigorous approach for researchers to generate the precise data needed for their specific applications, from synthetic chemistry to drug development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

- Thermo Fisher Scientific. (2013). Safety Data Sheet - 2-Chloro-4-methylpyrimidine.

-

van Gennip, A. H., et al. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate. Retrieved from [Link]

-

Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Retrieved from [Link]

-

Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central. Retrieved from [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved from [Link]

-

Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

-

Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

-

Grieb, P., et al. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. PubMed. Retrieved from [Link]

-

Albini, A. (2007). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 395082-55-0 | this compound - Moldb [moldb.com]

- 4. This compound CAS#: 395082-55-0 [amp.chemicalbook.com]

- 5. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4-iodopyrimidine molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-4-iodopyrimidine: Properties, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of DNA, RNA, and a multitude of therapeutic agents.[1][2] Among the vast array of functionalized pyrimidines, this compound stands out as a particularly valuable and versatile building block. Its unique arrangement of two distinct halogen atoms on an electron-deficient heterocyclic ring provides chemists with a powerful tool for constructing complex molecular architectures. The differential reactivity of the chloro and iodo substituents allows for selective, stepwise functionalization, a critical advantage in the multi-step syntheses characteristic of drug discovery programs.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core physicochemical properties, explore the nuances of its chemical reactivity from a mechanistic perspective, and present its applications as a key intermediate in the synthesis of biologically active molecules, particularly in the fields of oncology and antiviral research.[3]

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. This compound is a solid at room temperature, and its key characteristics are summarized below. Proper storage, under an inert atmosphere and refrigerated, is crucial to prevent degradation.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂ClIN₂ | [3][5][6][7] |

| Molecular Weight | 240.43 g/mol | [3][6][8] |

| CAS Number | 395082-55-0 | [3][5][6] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 111.3 - 112.4 °C | [4] |

| Boiling Point | 317.8 ± 15.0 °C (Predicted) | [3][4] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [3][4] |

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in the distinct chemical behavior of its carbon-halogen bonds. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the reactivity of the C2 and C4 positions.

Plausible Synthetic Pathway

While numerous specific synthetic routes exist for substituted pyrimidines, a common strategy involves the functionalization of a pre-existing pyrimidine core. A plausible approach to this compound could begin with 2,4-dichloropyrimidine, a readily available starting material. Selective iodination at the more reactive C4 position can be achieved under carefully controlled conditions, for instance, through a metal-halogen exchange followed by quenching with an iodine source.

Caption: Plausible synthetic route to this compound.

The Dichotomy of Reactivity: A Mechanistic Insight

The primary value of this compound lies in its capacity for orthogonal derivatization. The C4-I bond and the C2-Cl bond exhibit fundamentally different reactivities, allowing for selective transformations at one site while leaving the other intact.

-

Palladium-Catalyzed Cross-Coupling at C4: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes it the preferred site for oxidative addition to a low-valent palladium catalyst, which is the crucial first step in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This selectivity enables the introduction of aryl, alkyl, or alkynyl groups at the C4 position with high precision.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The C2 position is highly activated towards nucleophilic attack. Its proximity to two electron-withdrawing ring nitrogen atoms stabilizes the negative charge that develops in the Meisenheimer complex intermediate, thereby lowering the activation energy for substitution. Common nucleophiles like amines, alcohols, and thiols will preferentially displace the chloride at C2, particularly when cross-coupling catalysts are absent.

This differential reactivity provides a clear strategic advantage, enabling a two-step functionalization sequence.

Caption: Differential reactivity of this compound.

Part 3: Applications in Drug Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases.[1] this compound serves as an ideal starting point for exploring novel chemical space around this core, with applications in synthesizing inhibitors for protein kinases, and developing new anticancer and antiviral agents.[3][4]

Drug Discovery Workflow

This building block typically enters the drug discovery pipeline at the hit-to-lead or lead optimization stage. Its utility lies in the rapid generation of analogues for structure-activity relationship (SAR) studies.

Caption: Typical drug discovery workflow using the target scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki coupling to functionalize the C4 position, a common first step in a synthetic sequence. The procedure is designed as a self-validating system, incorporating in-process checks and purification.

Objective: To synthesize a 4-aryl-2-chloropyrimidine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent system (e.g., Dioxane/Water, 4:1 mixture)

-

Nitrogen or Argon source

-

Standard laboratory glassware, magnetic stirrer, heating mantle

-

TLC plates, ethyl acetate, hexanes, silica gel

Procedure:

-

Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Briefly remove the condenser and add the palladium catalyst (0.05 equiv.).

-

Expert Insight: The catalyst is added last to minimize its exposure to air. While many modern catalysts are air-stable, this practice is good laboratory hygiene for ensuring reproducibility.

-

-

Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Add the degassed dioxane/water solvent mixture via syringe.

-

Expert Insight: Degassing the solvent by sparging with an inert gas or via freeze-pump-thaw cycles is critical. Oxygen can oxidize the active Pd(0) catalyst, leading to lower yields and reaction failure.

-

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase is 30% ethyl acetate in hexanes. The disappearance of the this compound spot indicates reaction completion.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with water and then with brine to remove the base and inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-chloropyrimidine.

-

Trustworthiness: This final purification step is essential to remove residual catalyst and byproducts, ensuring the material's purity for subsequent reactions or biological testing.

-

References

- This compound. MySkinRecipes.

- This compound CAS#: 395082-55-0. ChemicalBook.

- This compound. Amerigo Scientific.

- 2-Chloro-4-iodo-pyrimidine-Inform

- This compound. Doron Scientific.

- This compound (C4H2ClIN2). PubChem.

- This compound. Sunway Pharm Ltd.

- Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Techexport.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound CAS#: 395082-55-0 [amp.chemicalbook.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. chemcia.com [chemcia.com]

- 7. PubChemLite - this compound (C4H2ClIN2) [pubchemlite.lcsb.uni.lu]

- 8. This compound - CAS:395082-55-0 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-4-iodopyrimidine

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-4-iodopyrimidine. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount for researchers and scientists. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy, substituent effects in heteroaromatic systems, and data from analogous compounds to present a comprehensive, predicted spectral analysis. This approach offers a robust framework for interpreting experimentally acquired data and for quality control in synthetic processes.

Introduction to this compound and the Role of NMR

This compound is a disubstituted pyrimidine ring, a heterocyclic scaffold of immense importance in the pharmaceutical industry. The pyrimidine core is a key component of nucleobases and, consequently, a wide array of therapeutic agents. The specific substitution pattern of a chloro group at the 2-position and an iodo group at the 4-position makes this molecule a versatile intermediate for further chemical modifications, typically through nucleophilic aromatic substitution or cross-coupling reactions.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. For a molecule like this compound, NMR is critical for confirming the regiochemistry of the substituents and assessing sample purity.

Theoretical Principles: Substituent Effects on the Pyrimidine Ring

The chemical shifts of the protons and carbons in a pyrimidine ring are significantly influenced by the electronegativity of the two nitrogen atoms, which generally deshield the ring protons and carbons compared to benzene.[1] The introduction of substituents further perturbs the electronic environment.

-

¹H NMR: Electron-withdrawing groups, such as halogens, decrease the electron density of the ring, leading to a downfield shift (higher ppm) of the ring protons.[1] The magnitude of this effect depends on the position of the substituent relative to the proton.

-

¹³C NMR: The effect of substituents on carbon chemical shifts, known as Substituent Chemical Shift (SCS) effects, is a well-established phenomenon.[2] Halogens exhibit a complex influence, with a strong deshielding effect on the directly attached carbon (the ipso-carbon) and more variable effects on the ortho, meta, and para carbons. These effects are generally additive, allowing for the prediction of chemical shifts in polysubstituted rings based on data from monosubstituted analogues.[2]

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two protons on the pyrimidine ring. The predicted data, assuming a standard deuterated solvent like CDCl₃, is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-5 | ~ 8.1 - 8.3 | Doublet (d) | ~ 5.0 - 5.5 |

| H-6 | ~ 8.6 - 8.8 | Doublet (d) | ~ 5.0 - 5.5 |

Rationale for Predicted ¹H Chemical Shifts

The pyrimidine ring has two protons at positions 5 and 6. Their chemical shifts are predicted based on the known data for 2-chloropyrimidine and the expected influence of the iodo group at the 4-position.

-

H-6: This proton is ortho to a ring nitrogen and meta to the second nitrogen and the chloro group. The primary deshielding influence comes from the adjacent nitrogen. In 2-chloropyrimidine, the H-4/H-6 protons appear as a doublet at approximately 8.68 ppm. The introduction of an iodine atom at the 4-position is expected to have a minor effect on the H-6 chemical shift, possibly a slight downfield shift due to its electron-withdrawing inductive effect.

-

H-5: This proton is situated between the iodo-substituted carbon and a CH group. In unsubstituted pyrimidine, the H-5 proton is the most shielded, appearing around 7.36 ppm.[3] In 2-chloropyrimidine, it is observed at about 7.27 ppm. The iodine at the 4-position is expected to exert a deshielding effect on the adjacent H-5 proton, shifting it significantly downfield.

Predicted Coupling Pattern

The two protons, H-5 and H-6, are adjacent and will therefore exhibit spin-spin coupling. This will result in both signals appearing as doublets. The coupling constant, ³J(H-5, H-6), in pyrimidine systems is typically in the range of 5.0-5.5 Hz.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals for the four carbon atoms of the pyrimidine ring. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~ 160 - 162 |

| C-4 | ~ 115 - 120 |

| C-5 | ~ 130 - 133 |

| C-6 | ~ 158 - 160 |

Rationale for Predicted ¹³C Chemical Shifts

The predictions are based on the known ¹³C NMR data for 2-chloropyrimidine[4] and the established SCS effects of an iodo substituent.

-

C-2: This carbon is bonded to a chlorine atom and is between two nitrogen atoms, leading to a significant downfield shift. In 2-chloropyrimidine, this carbon appears around 161.4 ppm. The iodine at the 4-position is at a meta position and is expected to have a minimal effect on the C-2 chemical shift.

-

C-4: This is the ipso-carbon, directly attached to the iodine atom. The "heavy atom effect" of iodine typically causes a significant upfield shift for the carbon it is attached to. Therefore, this carbon is expected to be the most shielded among the pyrimidine carbons.

-

C-5: This carbon is ortho to the iodine-substituted C-4 and meta to the chlorine-substituted C-2. The iodine atom is expected to have a deshielding effect on the adjacent C-5.

-

C-6: This carbon is ortho to a ring nitrogen and C-5, and meta to the iodine-substituted C-4. Its chemical shift will be primarily influenced by the adjacent nitrogen, placing it in the downfield region of the spectrum, similar to its position in 2-chloropyrimidine (around 158 ppm).

Visualization of Molecular Structure and Analytical Workflow

To aid in the discussion and interpretation of the NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: A typical workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

Instrument Setup (on a 400 MHz or higher spectrometer)

-

Insertion and Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for sharp, well-resolved peaks.

¹H NMR Acquisition

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Number of Scans: Typically 8-16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

¹³C NMR Acquisition

-

Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width of about 200-220 ppm, centered around 100-110 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Analysis: Integrate the peaks in the ¹H spectrum to determine relative proton ratios and measure the chemical shifts and coupling constants. In the ¹³C spectrum, identify the chemical shift of each carbon signal.

Conclusion

This guide provides a detailed, albeit predicted, ¹H and ¹³C NMR analysis of this compound. The provided chemical shifts, coupling constants, and their justifications, grounded in the fundamental principles of NMR spectroscopy and substituent effects, offer a valuable resource for any researcher working with this compound. The outlined experimental protocol serves as a practical starting point for acquiring high-quality spectral data, which can then be compared against the predictions herein to confirm the structure and purity of synthesized this compound.

References

- BenchChem. Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds. Technical Support Center.

-

Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 554-558. [Link]

-

Adamowicz, P., & Cyranski, M. K. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(11), 2533-2543. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74404, 2-Chloropyrimidine. [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Chloro-4-iodopyrimidine

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Chloro-4-iodopyrimidine, a key halogenated heterocyclic intermediate in pharmaceutical and materials science research.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and vibrational spectra. We will explore the theoretical underpinnings of the vibrational modes of the substituted pyrimidine ring, present a robust, self-validating experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. This guide is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to leverage FT-IR spectroscopy for the structural elucidation and quality assessment of this important compound.

Introduction: The Significance of this compound

This compound is a disubstituted pyrimidine derivative featuring a unique halogenation pattern. The pyrimidine core is a foundational structure in numerous biologically active molecules, including several pharmaceuticals.[3][4] The presence of both a chloro and an iodo group at positions 2 and 4, respectively, imparts distinct reactivity, making it a versatile building block in organic synthesis.[1] Specifically, these halogen sites can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex molecular architectures essential for drug discovery.[2]

Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of this compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. The technique provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a molecule's vibrating bonds.[5][6] This guide will detail the principles and practical application of FT-IR for the definitive analysis of this compound.

Theoretical Foundations: Vibrational Modes of a Disubstituted Pyrimidine

The FT-IR spectrum of this compound is governed by the vibrational modes of its constituent bonds and functional groups. The interpretation relies on understanding the fundamental vibrations of the parent pyrimidine ring and the predictable perturbations introduced by the chloro and iodo substituents.

Pyrimidine Ring Vibrations

The pyrimidine ring, an aromatic heterocycle, possesses several characteristic vibrational modes:

-

C-H Stretching: Aromatic C-H bonds typically exhibit stretching vibrations in the 3100-3000 cm⁻¹ region.

-

Ring Stretching (C=C and C=N): The conjugated system of the pyrimidine ring gives rise to a series of complex stretching vibrations, typically appearing as multiple sharp bands in the 1600-1400 cm⁻¹ region.[7] Studies on substituted pyrimidines have shown that these particular ring stretching modes are often relatively insensitive to the nature of the substituent.[7]

-

In-Plane and Out-of-Plane Bending: C-H bending vibrations and ring deformation modes occur at lower wavenumbers, contributing to the complex pattern of the fingerprint region (< 1500 cm⁻¹).

Influence of Halogen Substituents

The introduction of chlorine and iodine atoms significantly influences the vibrational spectrum due to two primary factors: mass and electronic effects.

-

Mass Effect: The position of a vibrational band is inversely related to the reduced mass of the atoms involved in the bond.[8] As the mass of the halogen atom increases (F < Cl < Br < I), the stretching frequency of the carbon-halogen (C-X) bond decreases.[8] This is the most significant factor in assigning the C-Cl and C-I stretching modes.

-

Electronic Effects: The high electronegativity of halogens can induce dipole moment changes in nearby bonds, potentially enhancing the intensity of certain absorptions. For halogen-substituted rings, the intensity of vibrations between 1150 and 1000 cm⁻¹ can be significantly enhanced.[6]

Based on these principles, we can predict the key distinguishing features in the spectrum of this compound: the C-Cl and C-I stretching vibrations, which are expected to appear at low frequencies in the fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the use of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a modern and highly reproducible technique for analyzing solid samples.

Rationale for ATR

The ATR technique is selected for its significant advantages over traditional methods like KBr pellets:

-

Minimal Sample Preparation: Only a small amount of the solid sample is needed, and no grinding or pressing is required, which minimizes the risk of polymorphism or degradation.

-

High Reproducibility: The constant sampling pathlength and pressure application lead to highly consistent and reproducible spectra.

-

Ease of Cleaning: The ATR crystal (typically diamond) is easily cleaned between samples, ensuring high throughput and preventing cross-contamination.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's specifications.

-

Confirm the desiccator within the instrument is active to minimize atmospheric water vapor interference.

-

-

Background Collection (Self-Validation Step):

-

Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Acquire a background spectrum. This critical step measures the ambient environment (CO₂ and H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.

-

Instrument Parameters:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 64 (improves signal-to-noise ratio)

-

Detector: DTGS (Deuterated Triglycine Sulfate)

-

-

-

Sample Analysis:

-

Place a small amount (typically 1-2 mg) of the this compound solid powder onto the center of the ATR crystal.

-

Engage the pressure clamp and apply a consistent, firm pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the collected background spectrum, yielding a clean absorbance spectrum.

-

Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction adjusts the relative peak intensities to be more comparable to transmission spectra.

-

Clean the ATR crystal surface thoroughly before analyzing the next sample.

-

Workflow for FT-IR Analysis

The entire process, from sample preparation to final data interpretation, can be visualized as a logical workflow.

Caption: Experimental workflow for FT-IR analysis of this compound.

Spectral Interpretation of this compound

The following is a detailed analysis of the expected FT-IR absorption bands for this compound, based on established group frequencies for aromatic heterocycles and halogenated compounds.[6][7][8]

High-Frequency Region (4000-1600 cm⁻¹)

-

~3080-3040 cm⁻¹ (Aromatic C-H Stretching): Weak to medium sharp bands are expected in this region, corresponding to the stretching vibrations of the two C-H bonds on the pyrimidine ring.

-

No Significant Absorption (3000-1700 cm⁻¹): The absence of strong bands from O-H, N-H, or C≡X groups confirms the lack of hydroxyl, amino, or alkyne functionalities.

Double-Bond Region (1600-1400 cm⁻¹)

-

~1570-1540 cm⁻¹ and ~1460-1420 cm⁻¹ (Ring C=C and C=N Stretching): A series of at least two, and possibly more, sharp, medium-to-strong intensity bands will dominate this region. These absorptions are characteristic of the stretching vibrations within the aromatic pyrimidine ring.[7] Their presence is a primary indicator of the heterocyclic core.

Fingerprint Region (< 1400 cm⁻¹)

This region contains the most diagnostic information, including the highly characteristic carbon-halogen stretching vibrations.

-

~1200-1000 cm⁻¹ (C-H In-Plane Bending & Ring Modes): Several sharp bands of varying intensity will be present, arising from C-H in-plane bending and other ring breathing/deformation modes.

-

~850-750 cm⁻¹ (C-H Out-of-Plane Bending): The out-of-plane "wagging" of the aromatic C-H bonds gives rise to strong absorptions in this area. The exact position can sometimes be correlated with the substitution pattern on the ring.

-

~750-650 cm⁻¹ (C-Cl Stretch): A medium-to-strong intensity band is expected here, corresponding to the C-Cl stretching vibration.[6][8] Its presence is a key confirmation of the chloro-substituent.

-

~600-500 cm⁻¹ (C-I Stretch): A medium-to-strong band in this lower frequency range is characteristic of the C-I stretching vibration.[6][8] This is a definitive marker for the iodo-substituent. The lower frequency compared to the C-Cl stretch is a direct consequence of the higher mass of the iodine atom.

Data Summary Table

The expected characteristic vibrational frequencies for this compound are summarized below for quick reference.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| ~3080-3040 | Aromatic C-H Stretch | Weak to Medium |

| ~1570-1540 | Pyrimidine Ring Stretch (C=N, C=C) | Medium to Strong |

| ~1460-1420 | Pyrimidine Ring Stretch (C=N, C=C) | Medium to Strong |

| ~1200-1000 | C-H In-Plane Bending / Ring Modes | Medium |

| ~850-750 | C-H Out-of-Plane Bending | Strong |

| ~750-650 | C-Cl Stretch | Medium to Strong |

| ~600-500 | C-I Stretch | Medium to Strong |

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following a robust experimental protocol centered on the ATR technique, a high-quality, reproducible spectrum can be readily obtained. The interpretation of this spectrum, grounded in the principles of vibrational spectroscopy, allows for the unambiguous confirmation of the pyrimidine core through its characteristic ring stretching modes and, most critically, the definitive identification of the chloro and iodo substituents via their distinct stretching vibrations in the low-frequency fingerprint region. This guide provides the necessary theoretical and practical framework for researchers to confidently apply FT-IR analysis in their work, ensuring the quality and integrity of this vital synthetic intermediate.

References

-

Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(24), 6803–6810. [Link]

-

Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ResearchGate. [Link]

-

Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. PubMed. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. International Journal of Scientific Research in Science and Technology. [Link]

-

Xin, J., et al. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

-

Lord, R. C., et al. (n.d.). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Journal of the American Chemical Society. [Link]

-

Kühn, S., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters. [Link]

-

Al-Amiery, A. A., et al. (2021). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

-

Barnes, A. J., et al. (2001). FTIR studies of intermolecular hydrogen bonding in halogenated ethanols. PubMed. [Link]

-

Xin, J., et al. (n.d.). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

-

Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

-

Srivastava, S. L., & Rohitashava. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics. [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. LinkedIn. [Link]

-

Vlase, L., et al. (2021). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. azooptics.com [azooptics.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. ias.ac.in [ias.ac.in]

- 8. spectroscopyonline.com [spectroscopyonline.com]

mass spectrometry fragmentation of 2-Chloro-4-iodopyrimidine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-iodopyrimidine

Abstract

This technical guide provides a detailed examination of the predicted mass spectrometric behavior of this compound (C₄H₂ClIN₂), a key heterocyclic building block in pharmaceutical and materials science research. In the absence of publicly available experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry and spectral data from close structural analogs—including 2-chloropyrimidine and 2,4-dichloropyrimidine—to construct a robust, predictive model of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's gas-phase ion chemistry for reaction monitoring, purity assessment, and structural elucidation. We present detailed, field-proven protocols for sample analysis, diagrams of predicted fragmentation mechanisms, and a thorough discussion of the causality behind the expected spectral features.

Introduction: The Analytical Challenge of Polyhalogenated Heterocycles

This compound is a versatile synthetic intermediate whose utility is defined by the differential reactivity of its halogen substituents. The iodine atom at the C4 position is a facile leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira), while the chlorine atom at the C2 position offers a secondary site for functionalization. This chemical behavior underscores the importance of analytical methods capable of confirming its identity and purity.

Mass spectrometry (MS) is the cornerstone technique for this purpose. However, the interpretation of mass spectra for polyhalogenated compounds requires a nuanced understanding of competing fragmentation channels. The relative bond dissociation energies (C-I < C-Br < C-Cl < C-F) are a primary determinant of initial fragmentation events, particularly in high-energy techniques like Electron Ionization (EI-MS). In contrast, soft ionization methods like Electrospray Ionization (ESI-MS), typically coupled with tandem mass spectrometry (MS/MS), reveal fragmentation patterns influenced by the site of protonation and the stability of resulting even-electron ions.

This guide provides a predictive framework for the fragmentation of this compound, grounded in the known behavior of analogous compounds and fundamental mechanistic principles of mass spectrometry.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (70 eV) is a high-energy "hard" ionization technique that generates an odd-electron molecular ion (M•+) prone to extensive fragmentation.[1][2] The resulting spectrum is a fingerprint of the molecule's structure, driven by the formation of the most stable radical and cation fragments. For this compound (MW ≈ 240.43 g/mol , monoisotopic mass ≈ 239.88 u), the EI fragmentation is predicted to be dominated by the lability of the carbon-iodine bond.

The Molecular Ion and Isotope Pattern

The molecular ion peak [C₄H₂ClIN₂]•+ is expected at m/z 240 (referring to the most abundant isotopes, ³⁵Cl and ¹²⁷I). A key feature will be the isotopic signature of chlorine: a peak at M+2 (m/z 242) with an abundance of approximately one-third that of the M peak, corresponding to the ³⁷Cl isotope. Iodine is monoisotopic (¹²⁷I), so it does not contribute additional complexity to the M+2 peak.[3] The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule.[4]

Primary Fragmentation Pathways

The primary fragmentation events are dictated by the weakest bonds in the molecular ion. The C-I bond is significantly weaker than the C-Cl and the C-N or C-C bonds within the pyrimidine ring.

Pathway A: Loss of Iodine Radical (•I) This is predicted to be the most favorable initial fragmentation step, leading to the base peak or a peak of very high abundance.

-

M•+ (m/z 240) → [M - I]⁺ (m/z 113) + •I The resulting [C₄H₂ClN₂]⁺ ion at m/z 113 would be an even-electron cation. Its isotopic peak at m/z 115 (due to ³⁷Cl) would be prominent. This fragmentation is favored due to the facile cleavage of the C-I bond and the stability of the resulting chloropyrimidinyl cation.

Pathway B: Loss of Chlorine Radical (•Cl) A less favorable pathway compared to iodine loss, but still possible.

-

M•+ (m/z 240) → [M - Cl]⁺ (m/z 205) + •Cl The resulting [C₄H₂IN₂]⁺ ion at m/z 205 would be observed, but likely at a lower abundance than the m/z 113 ion.

Pathway C: Ring Fragmentation and Cleavage Subsequent fragmentation of the primary ions or the molecular ion can lead to characteristic neutral losses. Based on the fragmentation of 2-chloropyrimidine and 2,4-dichloropyrimidine, the loss of hydrogen cyanide (HCN) is a common pathway for pyrimidine rings.[5][6]

-

[M - I]⁺ (m/z 113) → [C₃HClN]⁺ (m/z 86) + HCN

-

Further fragmentation could involve the loss of a chlorine radical from m/z 86 to yield an ion at m/z 51.

The following diagram illustrates the predicted major fragmentation pathways under EI conditions.

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted EI Fragments

| m/z (³⁵Cl) | Predicted Ion Formula | Predicted Identity / Origin | Relative Abundance |

| 240 | [C₄H₂ClIN₂]•+ | Molecular Ion (M•+) | Moderate to Low |

| 205 | [C₄H₂IN₂]⁺ | [M - Cl]⁺ | Low |

| 113 | [C₄H₂ClN₂]⁺ | [M - I]⁺ | High (likely Base Peak) |

| 86 | [C₃HClN]⁺ | [M - I - HCN]⁺ | Moderate |

| 51 | [C₃HN]⁺ | [M - I - HCN - Cl]⁺ | Low |

Predicted Fragmentation under ESI-MS/MS

Electrospray is a "soft" ionization technique that imparts minimal internal energy to the analyte, typically forming an even-electron protonated molecule, [M+H]⁺.[1] Fragmentation is therefore negligible in a single-stage MS experiment. To elicit structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).

For this compound, protonation is most likely to occur on one of the pyrimidine nitrogen atoms due to their basicity. The fragmentation of this even-electron precursor ion will proceed via the loss of stable neutral molecules.

The Precursor Ion

The protonated molecule, [C₄H₃ClIN₂]⁺, will be the precursor ion for MS/MS experiments, observed at m/z 241 (for ³⁵Cl). The corresponding M+2 peak will appear at m/z 243.

Predicted MS/MS Fragmentation Pathways

The fragmentation of the protonated molecule is expected to follow pathways that result in stable, even-electron product ions and neutral losses.

Pathway A: Loss of Hydrogen Iodide (HI) This pathway is highly probable, involving the elimination of a stable neutral molecule.

-

[M+H]⁺ (m/z 241) → [C₄H₂ClN₂]⁺ (m/z 113) + HI This fragmentation leads to the same abundant ion at m/z 113 observed in the EI spectrum. The loss of a stable neutral like HI is a very common fragmentation channel in CID.

Pathway B: Loss of Hydrogen Chloride (HCl) While less likely than HI loss due to the stronger C-Cl bond, this pathway may still be observed.

-

[M+H]⁺ (m/z 241) → [C₄H₂IN₂]⁺ (m/z 205) + HCl This would produce the iodopyrimidinyl cation at m/z 205.

Pathway C: Sequential Losses and Ring Cleavage The product ion at m/z 113 can undergo further fragmentation upon higher-energy collisions.

-

[C₄H₂ClN₂]⁺ (m/z 113) → [C₃HClN]⁺ (m/z 86) + HCN This mirrors the fragmentation seen in the EI spectrum, indicating the stability of the pyrimidine ring cleavage pattern.

The logical flow for an ESI-MS/MS experiment is depicted below.

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 5. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 6. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-4-iodopyrimidine: A Medicinal Chemistry Perspective

Foreword: Bridging Synthesis and Silicon

In the fast-paced world of drug discovery, the ability to predict molecular properties with accuracy can significantly shorten development timelines and reduce costs. 2-Chloro-4-iodopyrimidine stands as a valuable scaffold in medicinal chemistry, offering multiple reactive sites for the synthesis of complex, biologically active molecules.[1] Understanding its electronic structure, reactivity, and spectroscopic characteristics is paramount for its effective utilization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for performing quantum chemical calculations on this important heterocyclic building block. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring that the described protocols are not only robust but also scientifically transparent and self-validating.

The Rationale: Why Computational Modeling of this compound?

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The iodine at the C4 position is a facile leaving group in various cross-coupling reactions, while the chlorine at C2 is less reactive, allowing for sequential and regioselective functionalization. This makes it an invaluable precursor for creating diverse molecular libraries.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to quantify the properties that govern this reactivity. Through these in silico experiments, we can:

-

Predict the three-dimensional structure: Determine precise bond lengths, bond angles, and dihedral angles.

-

Map the electronic landscape: Visualize the distribution of electrons to identify sites prone to electrophilic or nucleophilic attack.

-

Understand reactivity: Analyze frontier molecular orbitals (HOMO and LUMO) to predict how the molecule will interact with other reagents.

-

Simulate spectroscopic properties: Calculate vibrational frequencies (IR/Raman) and NMR chemical shifts to aid in experimental characterization and confirm structural assignments.

This guide will focus on establishing a reliable computational workflow, validating it against known experimental data of similar molecules, and then applying it to predict the properties of this compound.

The Core Challenge: Methodological Considerations for a Heavy Atom

The presence of iodine, a fifth-row element, introduces complexities not encountered with simpler organic molecules. Two primary challenges must be addressed to ensure the scientific integrity of our calculations:

-

Relativistic Effects: The core electrons of heavy atoms like iodine travel at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects, which can influence bond lengths, orbital energies, and spectroscopic properties.[2][3]

-

Basis Set Selection: Standard basis sets, such as the popular Pople-style 6-31G(d), are not defined for iodine.[4] A carefully chosen basis set is required to accurately describe the electronic structure of iodine, including its valence electrons and the relativistic effects on its core.

Our protocol is designed to explicitly and robustly address these challenges.

A Validated Protocol for Quantum Chemical Analysis

This section details a step-by-step methodology for performing DFT calculations on this compound using the Gaussian 16 software package. The logic behind the choice of functional and basis set is paramount for trustworthiness.

Step 1: Building the Initial Molecular Structure

The first step is to generate an approximate 3D structure of this compound. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: The Computational Workflow

The following diagram illustrates the logical flow of the computational protocol, from initial structure to final analysis.

Caption: Computational workflow for this compound.

Step 3: Selecting the Model Chemistry (Functional and Basis Set)

This is the most critical decision in the entire process. Our choice is guided by balancing computational cost with accuracy, especially for the challenging iodine atom.

A. DFT Functional Selection:

We will use the M06-2X hybrid meta-GGA functional. This functional is well-regarded for its performance in main-group thermochemistry and kinetics and provides a good description of non-covalent interactions. For comparison and as a widely used alternative, B3LYP is also a suitable choice, though M06-2X often yields slightly better results for halogenated systems.

B. The Mixed Basis Set Approach:

We will employ a mixed basis set strategy, applying different basis sets to different atoms within the molecule. This is a common and effective approach for molecules containing heavy elements.[5][6]

-

For Iodine (I): We will use the LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) basis set with its associated Effective Core Potential (ECP).[5] The ECP replaces the inner-shell electrons of iodine with a mathematical function that implicitly includes scalar relativistic effects, significantly reducing computational cost while maintaining accuracy for valence properties.[4]

-

For Carbon (C), Nitrogen (N), Hydrogen (H), and Chlorine (Cl): We will use the 6-311+G(d,p) basis set. This is a flexible, triple-split valence basis set that includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron distributions, which is essential for describing chemical bonds correctly.

This combination provides a robust and computationally efficient model for our target molecule.

Step 4: Practical Implementation: The Gaussian Input File

The following is a template for the Gaussian 16 input file (.gjf or .com).

Explanation of Key Sections:

-

%nprocshared=8 %mem=16GB: Allocates computational resources (8 cores, 16 GB RAM). Adjust as needed.

-

#p M062X/GenECP Opt Freq: This is the route section.

-

M062X: Specifies the DFT functional.

-

GenECP: Indicates that a general/mixed basis set will be used, with an ECP for some atoms.

-

Opt: Requests a geometry optimization to find the minimum energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to calculate vibrational spectra.

-

-

0 1: Specifies the molecule's charge (0) and spin multiplicity (1, for a singlet state).

-

Molecular Specification: The Cartesian coordinates of the atoms.

-

Basis Set Specification:

-

C N H Cl 0: Specifies that the following basis set applies to C, N, H, and Cl atoms.

-

6-311+G(d,p): The chosen basis set for these atoms.

-

****: A separator.

-

I 0: Specifies that the following basis set applies to the Iodine atom.

-

LANL2DZ: The chosen basis set for iodine.

-

The final block (I 0 \n LANL2DZ) is required to specify the ECP for Iodine.

-

Analysis and Interpretation of Results: A Self-Validating System

After the calculation completes successfully (indicated by a "Normal termination" message in the output file), the next step is to analyze the wealth of generated data.

A. Structural Parameters: Validation through Comparison

While an experimental crystal structure for this compound is not available in public databases, we can validate our computational method by comparing its predictions for a similar, well-characterized molecule. 2,4-Dichloropyrimidine has been characterized by X-ray crystallography.[7]

| Parameter | 2,4-Dichloropyrimidine (Experimental)[7] | 2,4-Dichloropyrimidine (Calculated M06-2X/6-311+G(d,p)) | % Difference |

| N1-C2 Bond | 1.315 Å | 1.318 Å | 0.23% |

| C2-N3 Bond | 1.311 Å | 1.315 Å | 0.30% |

| N3-C4 Bond | 1.328 Å | 1.331 Å | 0.23% |

| C4-C5 Bond | 1.373 Å | 1.378 Å | 0.36% |

| C2-Cl Bond | 1.723 Å | 1.729 Å | 0.35% |

| N1-C2-N3 Angle | 127.1° | 127.3° | 0.16% |

| C2-N3-C4 Angle | 114.9° | 114.7° | -0.17% |